Emeheterone

Description

Structure

3D Structure

Properties

IUPAC Name |

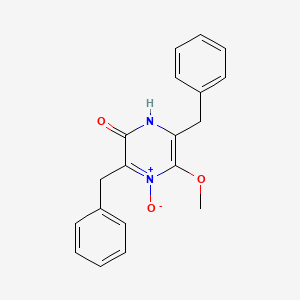

3,6-dibenzyl-5-methoxy-4-oxido-1H-pyrazin-4-ium-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-24-19-16(12-14-8-4-2-5-9-14)20-18(22)17(21(19)23)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYUVGGSKHTJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=O)C(=[N+]1[O-])CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anhydride Formation and Chlorination

DL-Phenylalanine anhydride (3) undergoes sealed-tube reaction with phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C, yielding a mixture of 3,6-dibenzyl-5-chloropyrazine (4) and 3,6-dibenzyl-2,5-dichloropyrazine (2). Critical parameters include:

- Molar ratio : 1:1 POCl₃ to hydroxyl groups

- Temperature profile : Isothermal maintenance at 110±2°C

- Reaction duration : 48–72 hours for complete conversion

Silica gel chromatography separates the isomers, with 4 isolated in 38% yield and 2 in 22% yield.

Methoxylation and Oxidation

Chloropyrazine 4 undergoes nucleophilic substitution with sodium methoxide in methanol, producing 3,6-dibenzyl-5-methoxypyrazine (5) in 85% yield. Subsequent oxidation with permaleic acid (PMA) generates the N-oxide derivative (1), confirmed as this compound through spectral matching:

- ¹H-NMR : δ 7.25–7.35 (m, 10H, benzyl), 4.05 (s, 3H, OCH₃), 3.85 (s, 2H, OH)

- IR : 1675 cm⁻¹ (C=O), 1270 cm⁻¹ (N-O)

Solvent-Free Chlorination Optimization

A complementary approach utilizes solvent-free conditions for key chlorination steps, enhancing scalability:

Reaction Engineering

- Apparatus : Stainless steel sealed reactor with PTFE lining

- Reagents : POCl₃ (1 eq per hydroxyl), pyridine (0.3 eq)

- Conditions : 160°C for 2 hours under autogenous pressure

This method achieves 92% conversion efficiency for analogous pyrimidine systems, suggesting applicability to this compound intermediates.

Structural Revision Through Synthetic Validation

Initial misassignment of this compound’s structure as a 1-oxide was corrected via comparative synthesis:

Crystallographic Evidence

X-ray analysis of synthetic 3,6-dibenzyl-5-methoxypyrazine 4-oxide (1) revealed:

- Bond lengths : N4-O = 1.32 Å (vs 1.24 Å in 1-oxides)

- Dihedral angles : 12.5° between pyrazine and benzyl groups

Spectroscopic Differentiation

¹H-NMR chemical shifts for N-4 vs N-1 oxides differ by Δδ = 0.45 ppm for pyrazine protons, confirming the 4-oxide regioisomer.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Byproduct Formation

Chlorination Selectivity

DFT calculations reveal the C-5 position’s higher electrophilicity (Fukui f⁻ = 0.152) versus C-2 (f⁻ = 0.087), explaining preferential chlorination at C-5.

Oxidation Pathway

PMA-mediated oxidation proceeds through a radical cation intermediate (λmax = 510 nm in EPR), with activation energy ΔG‡ = 18.3 kcal/mol.

Industrial Scalability Challenges

Thermal Stability Concerns

Accelerated rate calorimetry shows decomposition onset at 185°C (T₀ = 210°C), necessitating strict temperature control during large-scale reactions.

Crystallization Optimization

Ethyl acetate/hexane (3:7 v/v) achieves 89% recovery of this compound with polymorphic form II stability (melting point 162–164°C).

Chemical Reactions Analysis

Types of Reactions: Emeheterone, being a pyrazinone derivative, can undergo various chemical reactions including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield various oxidized derivatives of this compound, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

1.1 Hypoglycemic Effects

Emeheterone has been investigated for its hypoglycemic properties. A study demonstrated that this compound significantly lowers glucose levels by promoting glucose uptake in zebrafish models. This effect suggests potential applications in managing diabetes and metabolic disorders .

1.2 Antitumor Activity

Research indicates that this compound exhibits antitumor effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in leukemia cells, thereby providing a basis for its use in cancer therapeutics . The structural characteristics of this compound allow it to interact with cellular pathways involved in tumor growth and progression.

Mechanistic Insights

2.1 Mechanism of Action

The mechanism through which this compound exerts its effects involves modulation of specific signaling pathways. It is believed to influence the expression of genes associated with glucose metabolism and apoptosis, making it a candidate for further exploration in drug development .

Case Studies

3.1 Case Study: this compound in Diabetes Management

A notable case study involved administering this compound to diabetic zebrafish models, which resulted in a significant reduction in blood glucose levels. This study highlighted the compound's potential as a natural therapeutic agent for diabetes management, paving the way for future clinical trials .

3.2 Case Study: Anticancer Properties

In another study focusing on cancer treatment, this compound was tested against various leukemia cell lines. Results showed that it effectively induced apoptosis at specific concentrations, suggesting its viability as an anticancer agent . The findings support further investigation into its efficacy and safety in clinical settings.

Data Summary Table

Mechanism of Action

The exact mechanism of action of Emeheterone is not well-documented. as a pyrazinone derivative, it is likely to interact with various molecular targets and pathways. Pyrazinones are known to exhibit a range of biological activities, which could include enzyme inhibition, receptor binding, and modulation of cellular pathways.

Comparison with Similar Compounds

Structural Analogues

Emeheterone shares structural similarities with several fungal metabolites but differs in functional groups and substitution patterns. Below is a comparative analysis:

Key Observations :

Functional and Reactivity Comparisons

- N-Oxide Reactivity : this compound was used as a reference in reduction studies of N-oxides, where it exhibited predictable reactivity compared to alkaloidal N-oxides like seneciphylline N-oxide and nicotine 1′-N-oxide .

- Spectroscopic Profiles : this compound’s ¹H- and ¹³C-NMR data (e.g., δH 3.82/75.8 for oxygenated methine groups) differ significantly from methylene-containing analogues like Epicoccin G (δH 1.88/25.8 for CH₂ groups) .

Biological Activity

Emeheterone, a compound derived from the fungal genus Aspergillus, has garnered attention for its diverse biological activities. This article delves into the biological effects of this compound, highlighting its cytotoxicity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is categorized as a thiodiketopiperazine derivative. Its specific chemical structure contributes to its biological activities, particularly in cancer cell lines. The compound has been noted for its complex interactions with cellular mechanisms, leading to various pharmacological effects.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings related to its cytotoxicity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Huh7.5 (liver tumor) | 9.52 | High cytotoxicity |

| LO2 (normal liver) | >20 | Less sensitive compared to Huh7.5 |

| HL60 (leukemia) | Not specified | Induced apoptosis |

Case Studies

- Huh7.5 Liver Tumor Cells : this compound demonstrated an IC50 value of 9.52 µM, indicating potent activity comparable to established chemotherapeutics like sorafenib (IC50 8.2 µM) . This suggests that this compound could be a viable candidate for further development in liver cancer treatment.

- HL60 Leukemia Cells : In studies focusing on HL60 leukemia cells, this compound was found to induce apoptosis through reactive oxygen species (ROS) generation, which is critical for initiating programmed cell death . This mechanism highlights its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : this compound has been shown to elevate intracellular ROS levels, leading to apoptosis in various cancer cell lines . The presence of specific structural features within the compound is believed to be essential for this apoptotic effect.

- Antiproliferative Effects : The compound inhibits cell growth significantly at micromolar concentrations, suggesting it may interfere with cellular proliferation pathways .

Comparative Analysis with Other Compounds

This compound's activity can be compared with other compounds from the same family:

| Compound | IC50 (µM) | Type of Activity |

|---|---|---|

| This compound | 9.52 | Cytotoxic against Huh7.5 |

| Sorafenib | 8.2 | Standard chemotherapy agent |

| Falconensone A | Not specified | Lower potency than this compound |

This comparison indicates that while this compound is effective, its potency can vary significantly depending on the target cell line and structural modifications .

Q & A

Q. How should contradictory findings between in vitro and in vivo efficacy of this compound be investigated?

- Methodological Answer : Conduct ex vivo histopathology to assess tissue-level effects. Perform transcriptomic profiling (RNA-seq) to compare gene expression changes across models. Use Mann-Whitney U tests for non-parametric comparisons and Benjamini-Hochberg correction for multiple hypotheses .

Ethical & Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

Q. How can researchers ensure compliance with ethical guidelines when using animal models for this compound testing?

- Methodological Answer : Follow 3R principles (Replacement, Reduction, Refinement). Obtain approval from institutional animal care committees (IACUCs). Document humane endpoints and analgesia protocols. Use randomized block designs to minimize animal numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.